2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile
Overview
Description
2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of the trichloro and piperidinyl groups. Common synthetic routes include:
Nitration and Halogenation: The pyridine ring is first nitrated and then halogenated to introduce the chlorine atoms.
Amination: The piperidine ring is introduced through an amination reaction, where the amine group of the piperidine reacts with the halogenated pyridine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Catalytic Reactions: Using catalysts to enhance the reaction rate and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the nitrile group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2,4,5-Trichlorophenol: A related compound with similar chlorine substitution but lacking the piperidine ring.
2,4,6-Trichloroaniline: Another chlorinated aromatic compound with different functional groups.
2,4,5-Trichloroaniline: Similar in structure but with an aniline group instead of a piperidine ring.
Uniqueness
2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile is unique due to its combination of a trichlorinated pyridine ring and a tetramethylpiperidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2,4,5-trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl3N4/c1-14(2)5-8(6-15(3,4)22-14)20-13-11(17)10(16)9(7-19)12(18)21-13/h8,22H,5-6H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOIFAFGUUEECI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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